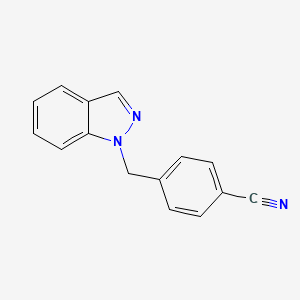

4-(Indazol-1-ylmethyl)benzonitrile

Description

Significance of Indazole Scaffolds in Organic Chemistry Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. austinpublishinggroup.comgoogle.com This designation stems from its recurring presence in a multitude of biologically active compounds. austinpublishinggroup.comgoogle.com The structural rigidity and the presence of nitrogen atoms in the indazole core allow for a variety of interactions with biological targets, including hydrogen bonding and pi-stacking.

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anti-inflammatory austinpublishinggroup.comprepchem.com

Antitumor prepchem.com

Antibacterial austinpublishinggroup.comprepchem.com

Antifungal austinpublishinggroup.comprepchem.com

Anti-HIV austinpublishinggroup.comprepchem.com

Antiarrhythmic austinpublishinggroup.comprepchem.com

The versatility of the indazole scaffold has led to the development of numerous commercially available drugs and a significant number of compounds currently in clinical trials. austinpublishinggroup.comgoogle.com This success underscores the importance of the indazole nucleus as a foundational element in the design of new bioactive molecules. prepchem.com

Role of Benzonitrile (B105546) Moieties in Chemical Research and Design

The benzonitrile moiety, a benzene ring substituted with a nitrile group (-C≡N), is another critical functional group in the realm of chemical and pharmaceutical research. The nitrile group is a versatile component in drug design for several reasons. It can act as a bioisostere for other functional groups, such as carbonyls and halogens, allowing for the fine-tuning of a molecule's physicochemical properties. molaid.com

Key roles of the benzonitrile moiety include:

Modulation of Physicochemical and Pharmacokinetic Properties: The introduction of a nitrile group can enhance a compound's bioavailability. molaid.com

Enhancement of Binding Affinity: The polar nature of the nitrile group enables it to participate in hydrogen bonding, polar interactions, and π-π stacking with target proteins, thereby increasing binding affinity and selectivity. molaid.comrsc.org

Metabolic Stability: Incorporating a nitrile group can block metabolically susceptible sites on a molecule, leading to increased metabolic stability. molaid.com

Synthetic Handle: The nitrile group can be readily transformed into other functional groups like carboxylic acids, amides, and amines, providing a strategic point for further chemical modification.

The utility of the benzonitrile fragment is highlighted by its presence in several commercially successful drugs. nih.gov

Structural Rationale and Research Interest in 4-(Indazol-1-ylmethyl)benzonitrile

The structure of this compound combines the pharmacologically significant indazole nucleus with the functionally important benzonitrile moiety through a methylene (B1212753) linker. This specific arrangement, particularly the substitution at the N-1 position of the indazole ring, is a common feature in many biologically active indazole derivatives. The benzyl (B1604629) group at the N-1 position is often crucial for specific biological activities. austinpublishinggroup.com

The research interest in this compound is primarily driven by its potential as a building block for more complex molecules. Its structure represents a key intermediate in the synthesis of compounds with established therapeutic applications. For instance, the closely related isomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a known intermediate in the synthesis of Letrozole, a drug used in the treatment of breast cancer. google.comscbt.com This underscores the value of the cyanobenzyl-heterocycle motif in medicinal chemistry.

While direct and extensive research on the biological activities of this compound itself is not widely published, the established importance of both its constituent parts provides a strong rationale for its synthesis and utilization in drug discovery programs.

Overview of Current Research Landscape Pertaining to the Compound and its Related Analogs

The current research landscape for this compound is predominantly centered on its role as a synthetic intermediate. Patent literature describes processes for the production of related structures, highlighting their importance in the synthesis of high-value pharmaceutical compounds. google.com

Research on analogs, particularly N-1 substituted indazoles, is an active area. For example, docking studies of novel indazole derivatives against enzymes like topoisomerase-II DNA gyrase are being conducted to explore their potential as antibacterial agents. hep.com.cn Furthermore, the development of benzimidazole-indazole derivatives as potent kinase inhibitors for conditions like acute myeloid leukemia is a promising field of study. nih.gov These research avenues, while not directly focused on this compound, demonstrate the continued interest in and potential of the indazole scaffold linked to various aromatic systems. The synthesis and biological evaluation of indazole derivatives with diverse substitutions remain a key strategy in the quest for new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-(indazol-1-ylmethyl)benzonitrile |

InChI |

InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)11-18-15-4-2-1-3-14(15)10-17-18/h1-8,10H,11H2 |

InChI Key |

WJRFNHIHWJALTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Indazol 1 Ylmethyl Benzonitrile

Retrosynthetic Analysis of the Compound’s Core Structure

A logical retrosynthetic analysis of 4-(Indazol-1-ylmethyl)benzonitrile identifies the most straightforward disconnection at the C-N bond between the indazole ring and the benzylic methylene (B1212753) group. This approach simplifies the molecule into two readily available starting materials: indazole and a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile. This strategy falls under the category of post-modification of a pre-formed indazole core.

The forward reaction, a direct N-alkylation, is an attractive and atom-economical approach. However, the key challenge lies in the ambident nucleophilic nature of the indazole anion. Alkylation can occur at either the N1 or N2 position, and the ratio of the resulting N1- and N2-alkylated isomers is highly dependent on reaction conditions, including the base, solvent, temperature, and the electronic and steric nature of both the indazole substituents and the alkylating agent. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov However, under many standard alkylation conditions, mixtures of both isomers are often obtained, necessitating challenging chromatographic separation. nih.gov

Alternative retrosynthetic strategies involve the de novo construction of the indazole ring with the 4-cyanobenzyl substituent already attached to a nitrogen atom. beilstein-journals.org For instance, a substituted N-arylhydrazine could be reacted with an appropriate ortho-haloaryl carbonyl or nitrile compound to form the desired N1-substituted indazole regioselectively. beilstein-journals.org Another approach involves a [3+2] cycloaddition reaction between an in situ generated benzyne (B1209423) and a diazo compound, which can be designed to build the indazole scaffold. orgsyn.org These methods circumvent the N1/N2 selectivity issue inherent in direct alkylation but may require more complex starting materials and multi-step sequences.

Development of Novel Synthetic Routes to Access this compound

Research into the synthesis of N-substituted indazoles has led to the development of several methodologies, ranging from classical metal-free approaches to modern catalytic and flow chemistry techniques.

While direct N-alkylation of indazoles is often performed under metal-free conditions, transition metal catalysis plays a significant role in the synthesis of the indazole core itself and offers potential avenues for the N-alkylation step. Various methods utilizing palladium, copper, and cobalt have been developed for constructing the indazole ring. nih.gov For example, Cu(OAc)₂ can mediate N-N bond formation to yield 1H-indazoles from ketimine intermediates derived from o-aminobenzonitriles. nih.gov

For the alkylation step, copper-catalyzed N-alkylation protocols, which are effective for other N-heterocycles, present a viable strategy. These reactions would typically involve a copper(I) or copper(II) catalyst, a suitable ligand, and a base to facilitate the coupling between indazole and 4-(halomethyl)benzonitrile. Although less common than base-mediated methods for simple alkylations, catalytic approaches can sometimes offer unique selectivity profiles or milder reaction conditions. For instance, silver ions have been used to block the N1 position, directing the arylation of indazole to the N2 position. orgsyn.org

The most widely explored route for the N-alkylation of indazoles is the direct reaction with an alkyl halide in the presence of a base. The critical factor in this approach is achieving high regioselectivity for the desired N1 isomer, this compound. Extensive studies have demonstrated that the choice of base and solvent system is paramount.

Initial investigations using common conditions such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often result in poor selectivity, yielding significant amounts of both N1 and N2 isomers. nih.gov A breakthrough in achieving high N1 selectivity came from the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgd-nb.info This combination has been shown to provide excellent N1 regioselectivity (>99%) for a wide range of C3-substituted indazoles. beilstein-journals.org The high selectivity is attributed to the specific interactions of the sodium cation and the nature of the solvent, which favors alkylation at the more thermodynamically stable N1 position. This protocol is highly effective for various primary alkyl halides, making it an ideal choice for the reaction of indazole with 4-(bromomethyl)benzonitrile. beilstein-journals.org

Other metal-free strategies focus on building the indazole ring from precursors, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, metal-free conditions. d-nb.info

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient and diversity-oriented approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, MCRs are known for constructing the core indazole scaffold.

A notable example is the [3+2] cycloaddition of a diazo compound with a benzyne, generated in situ from an o-(trimethylsilyl)aryl triflate. orgsyn.org This reaction can be adapted to produce a variety of substituted indazoles. To apply this to the target molecule, one could envision an MCR where one of the components, for example, a substituted hydrazine (B178648) or a diazo compound, already contains the 4-cyanobenzyl moiety. This would build the desired product in a highly convergent manner, avoiding the regioselectivity issues of direct alkylation.

Continuous flow chemistry is an enabling technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility and scalability. researchgate.netacs.org The N-alkylation of heterocycles like imidazole (B134444) has been successfully translated to continuous flow processes, demonstrating the potential of this technology. researchgate.net

For the synthesis of this compound, a flow reactor could provide precise control over reaction temperature and mixing. This is particularly beneficial for the highly exothermic deprotonation of indazole with strong bases like NaH and for the subsequent rapid alkylation. Such control can minimize the formation of byproducts and potentially enhance the N1/N2 regioselectivity. A general route for synthesizing substituted indazoles using a flow reactor has been reported, highlighting the applicability of this technology for creating pharmaceutically relevant fragments safely and at scale. acs.org This approach would involve pumping solutions of the indazole anion and 4-(bromomethyl)benzonitrile through a heated reaction coil to afford the product continuously.

Optimization of Reaction Conditions and Yields

The optimization of the N-alkylation of indazole is crucial for maximizing the yield of the desired N1 isomer and minimizing the formation of the N2 byproduct. Several research groups have systematically studied the influence of various parameters. beilstein-journals.orgnih.gov

A key study screened multiple bases and solvents for the alkylation of a C3-substituted indazole. beilstein-journals.org The results, summarized in the table below, clearly indicate the superiority of the NaH/THF system.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity

| Base | Solvent | Temperature (°C) | N1:N2 Ratio |

|---|---|---|---|

| K₂CO₃ | DMF | 120 | 58:42 |

| Cs₂CO₃ | DMF | 25 | Variable |

| NaH | THF | 25 | >99:1 |

| NaH | DMF | 25 | 85:15 |

| KHMDS | THF | 25 | 95:5 |

Data compiled from studies on various substituted indazoles and alkylating agents. beilstein-journals.orgnih.gov

The data shows that while common conditions like K₂CO₃ in DMF give poor selectivity, using NaH in THF leads to almost exclusive formation of the N1-alkylated product. beilstein-journals.orgnih.gov The choice of solvent is critical, as switching from THF to DMF with NaH as the base significantly erodes the selectivity. beilstein-journals.org This highlights a specific solvent-base interaction that directs the alkylation to the N1 position. The use of bulky bases like potassium hexamethyldisilazide (KHMDS) can also favor N1 substitution, but NaH in THF remains the most effective and practical choice for achieving high N1 selectivity in the synthesis of compounds like this compound. beilstein-journals.org Further optimization would involve adjusting stoichiometry and reaction time to ensure complete conversion while preventing side reactions.

Regioselectivity and Stereoselectivity in Synthesis

The paramount challenge in the synthesis of this compound lies in controlling the regioselectivity of the alkylation of the indazole ring with a suitable 4-cyanobenzyl electrophile, typically 4-(bromomethyl)benzonitrile. The inherent electronic and steric properties of the indazole nucleus, as well as the reaction conditions employed, play a crucial role in determining the ratio of the desired N1-isomer to the undesired N2-isomer.

Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The thermodynamically more stable product is typically the N1-isomer, while the N2-isomer is often the kinetically favored product. nih.govd-nb.info Consequently, reaction conditions can be tuned to favor one isomer over the other.

Several factors have been shown to influence the N1/N2 ratio in indazole alkylation:

Base and Solvent System: The choice of base and solvent is a critical determinant of regioselectivity. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been reported to favor the formation of the N1-alkylated indazole. nih.govd-nb.info This is attributed to the formation of the indazolide anion, which, under these conditions, preferentially reacts at the N1 position. In contrast, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers. nih.govbeilstein-journals.org

Counter-ion Effects: The nature of the cation from the base can also influence regioselectivity through chelation effects, particularly when substituents are present on the indazole ring. For instance, cesium ions (Cs+) have been shown to promote N1-alkylation in certain substituted indazoles. nih.gov

Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups on the indazole ring have been observed to promote N1-alkylation. nih.gov

Thermodynamic vs. Kinetic Control: As the N1-isomer is generally more thermodynamically stable, reaction conditions that allow for equilibration can favor its formation. nih.govd-nb.info This can involve using higher temperatures or longer reaction times.

In the specific case of synthesizing this compound, the use of a 4-cyanobenzyl halide as the alkylating agent introduces an electrophile with a benzylic carbon. The reaction proceeds via a nucleophilic substitution mechanism, where the indazolide anion attacks the benzylic carbon of 4-(bromomethyl)benzonitrile. As stereoselectivity is not a factor in this particular synthesis due to the achiral nature of the starting materials and the product, the primary focus remains on achieving high regioselectivity for the N1 position.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation

| Base | Solvent | General Regioselectivity | Reference(s) |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Predominantly N1 | nih.govd-nb.info |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture of N1 and N2 | nih.govbeilstein-journals.org |

| Cesium Carbonate (Cs2CO3) | Dioxane | Can favor N1, substituent dependent | nih.gov |

This table provides a generalized summary. Actual regioselectivity can be influenced by other factors such as temperature and specific substituents on the indazole ring.

Mechanistic Investigations of Synthetic Pathways

The mechanism of the N-alkylation of indazole has been a subject of considerable investigation, with the goal of understanding and controlling the regiochemical outcome. The reaction typically proceeds through the deprotonation of the indazole N-H by a base to form the indazolide anion. This anion is a resonance-stabilized species with negative charge density on both nitrogen atoms, which accounts for the formation of both N1 and N2 products.

The regioselectivity of the alkylation is often explained by considering the principles of hard and soft acid-base (HSAB) theory. The N1 position is generally considered to be the "harder" nucleophilic center, while the N2 position is "softer." However, the outcome of the reaction is a complex interplay of electronic and steric factors, as well as the nature of the electrophile and the reaction conditions.

Role of the Cation in Directing Regioselectivity:

A key mechanistic insight involves the role of the metal cation from the base. It has been proposed that in less polar solvents like THF, the cation (e.g., Na+) forms a tight ion pair with the indazolide anion. In the case of unsubstituted indazole, this can lead to preferential reaction at the more sterically accessible N1 position.

For substituted indazoles, particularly those with a coordinating group at the C7 position, the cation can chelate between the N2 nitrogen and the substituent, thereby directing the alkylating agent to the N1 position. Conversely, substituents at the C3 position that can chelate with the cation and the N2 nitrogen can also steer the electrophile towards the N1 position. nih.gov

Thermodynamic vs. Kinetic Control:

The observation that the N1-substituted indazole is generally the more thermodynamically stable isomer provides another avenue for controlling the reaction outcome. nih.govd-nb.info The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org By employing reaction conditions that allow for the reversal of the initial alkylation step (equilibration), the reaction can be driven towards the formation of the more stable N1-product, even if the N2-product is formed faster kinetically. This can be achieved through the use of specific solvent systems or by carefully controlling the reaction temperature and time.

In the context of synthesizing this compound, the reaction with 4-(bromomethyl)benzonitrile is an SN2-type reaction. The transition state for the N1-alkylation is thought to be lower in energy, leading to the thermodynamically favored product. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states for N1 and N2 alkylation and to rationalize the observed regioselectivity under different conditions. nih.gov These studies can provide valuable insights into the electronic and steric factors that govern the reaction pathway.

Chemical Reactivity and Transformation Studies of 4 Indazol 1 Ylmethyl Benzonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 4-(indazol-1-ylmethyl)benzonitrile can occur on either the benzonitrile (B105546) or the indazole ring system. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

The benzonitrile moiety possesses a strongly deactivating and meta-directing cyano group. Consequently, electrophilic attack on this ring would be expected to be slow and to occur at the positions meta to the cyanomethyl group. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group at the 3'- or 5'-position of the benzonitrile ring. rsc.org Similarly, halogenation with a Lewis acid catalyst would lead to substitution at the same positions. chemicalbook.com

The indazole ring system is generally more susceptible to electrophilic attack than the deactivated benzonitrile ring. The position of substitution on the indazole ring is influenced by the reaction conditions and the nature of the electrophile. In acidic media, chlorination of 1H-indazole can yield a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com For this compound, electrophilic substitution on the indazole ring would likely occur at the 3-, 5-, or 7-positions. Theoretical studies using Density Functional Theory (DFT) can help predict the most likely sites of electrophilic attack by calculating the electron density at various positions on the ring. researchgate.net

| Reaction | Reagents | Predicted Major Product(s) on Benzonitrile Ring | Predicted Major Product(s) on Indazole Ring |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Indazol-1-ylmethyl)-3-nitrobenzonitrile | 4-((3-Nitro-1H-indazol-1-yl)methyl)benzonitrile and/or 4-((5-Nitro-1H-indazol-1-yl)methyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(indazol-1-ylmethyl)benzonitrile | 4-((3-Bromo-1H-indazol-1-yl)methyl)benzonitrile and/or 4-((5-Bromo-1H-indazol-1-yl)methyl)benzonitrile |

Nucleophilic Addition/Substitution Reactions on the Benzonitrile Moiety

The strongly polarized carbon-nitrogen triple bond of the benzonitrile group is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org This reactivity allows for the transformation of the cyano group into other functional groups.

One of the most common reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to the formation of an imine anion. openstax.org Subsequent protonation and tautomerization yield an amide, which can be further hydrolyzed to a carboxylic acid. openstax.org Thus, this compound can be converted to 4-(indazol-1-ylmethyl)benzoic acid.

Grignard reagents can also add to the nitrile group. The reaction of this compound with a Grignard reagent (R-MgBr) would lead to the formation of an intermediate imine anion, which upon hydrolysis, would yield a ketone, 4-(indazol-1-ylmethyl)phenyl R ketone. masterorganicchemistry.com Another important reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 4-(indazol-1-ylmethyl)benzylamine. libretexts.org

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | NaOH(aq), then H₃O⁺ | 4-(Indazol-1-ylmethyl)benzoic acid |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | (4-(Indazol-1-ylmethyl)phenyl)(R)methanone |

| Reduction | 1. LiAlH₄, 2. H₂O | (4-(Indazol-1-ylmethyl)phenyl)methanamine |

Transformations Involving the Indazole Nitrogen Atoms

The indazole ring of this compound is already substituted at the N1 position. The remaining N2 nitrogen atom is a potential site for further reactions, although steric hindrance from the existing N1-substituent may influence its reactivity.

Direct alkylation of 1H-indazoles typically results in a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions and the substituents on the indazole ring. nih.gov Since this compound is an N1-substituted indazole, further alkylation at the N2 position would lead to the formation of a quaternary indazolium salt.

Acylation of indazoles is also a common transformation. Regioselective N-acylation can often provide the N1-substituted regioisomer, sometimes through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. nih.gov In the case of this compound, acylation would likely occur at the N2 position, leading to an N-acylindazolium species.

Recent studies have focused on developing highly selective methods for the N1-alkylation of indazoles, highlighting the importance of controlling the regioselectivity of these reactions. nih.govrsc.org Mechanistic investigations, including DFT calculations, suggest that chelation mechanisms can favor the formation of N1-substituted products, while other non-covalent interactions can lead to N2-substitution. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and can be applied to functionalize the aromatic rings of this compound. researchgate.netnih.gov To undergo these reactions, the molecule would first need to be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate.

For example, if this compound were to be brominated on either the benzonitrile or the indazole ring, the resulting bromo-derivative could serve as a substrate for a Suzuki coupling reaction with a boronic acid (R-B(OH)₂). This would lead to the formation of a new carbon-carbon bond, introducing an aryl, vinyl, or alkyl group at the position of the bromine atom. researchgate.netnih.gov The Suzuki reaction is known for its tolerance of a wide range of functional groups, including nitriles. nih.gov

Similarly, the Heck reaction could be used to couple a halogenated derivative of this compound with an alkene, while the Stille reaction would involve coupling with an organotin reagent. researchgate.netwikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Bromo-4-(indazol-1-ylmethyl)benzonitrile | Ar-B(OH)₂ | Pd(PPh₃)₄, base | Aryl-substituted derivative |

| Heck Reaction | Iodo-4-(indazol-1-ylmethyl)benzonitrile | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivative |

| Stille Coupling | Triflate-4-(indazol-1-ylmethyl)benzonitrile | Organostannane (e.g., Vinyl-SnBu₃) | Pd(PPh₃)₄ | Vinyl-substituted derivative |

Radical Reactions and Their Synthetic Utility

Radical reactions offer alternative pathways for the functionalization of this compound. The methylene (B1212753) bridge and the aromatic C-H bonds are potential sites for radical attack. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially lead to substitution at the benzylic position, forming 4-(bromo(indazol-1-yl)methyl)benzonitrile.

Recent research has explored the use of radical pathways for the C-H functionalization of indazoles. For instance, the electrochemical synthesis of 1H-indazole N-oxides has been shown to proceed through a radical pathway involving iminoxyl radicals. nih.gov These N-oxides are versatile intermediates for further functionalization. nih.gov Additionally, photo-induced reductive Heck cyclizations of indole (B1671886) derivatives have been developed that proceed via radical intermediates, suggesting that similar strategies could be applicable to indazole systems. nih.gov

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are of interest for developing novel synthetic transformations. The indazole ring system can undergo photochemical rearrangements. For example, irradiation of indazoles can lead to their conversion into benzimidazoles. nih.gov This transformation is believed to occur through a two-step mechanism involving excited-state tautomerization of the 1H-indazole followed by photochemical rearrangement of the resulting 2H-isomer. nih.gov

Photochemical cyclization reactions have also been reported for the synthesis of the indazole ring system itself, often from ortho-substituted nitroarenes. researchgate.net Visible-light-driven photocyclization of aryl azides has been used to synthesize 2H-indazole-3-carboxamides, demonstrating the utility of light-mediated reactions in building this heterocyclic core. rsc.org

Electrochemical methods have been employed for the selective synthesis of 1H-indazoles and their N-oxides. nih.gov The electrochemical conditions can be tuned to control the reaction outcome, such as the deoxygenation of indazole N-oxides to the corresponding indazoles. nih.gov Furthermore, electrochemical oxidative ring-opening of 2H-indazoles has been demonstrated, leading to the formation of ortho-N-acylsulfonamidated azobenzenes. acs.org

Investigation of Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for these investigations. researchgate.netnih.gov

In the context of indazole alkylation, DFT calculations have been used to elucidate the mechanisms leading to N1 and N2 regioselectivity. These studies suggest that the formation of the N1-substituted product can be favored by a chelation mechanism, while non-covalent interactions can direct the reaction towards the N2-product. nih.govbeilstein-journals.org

The study of tautomeric equilibria in indazoles, both in the ground and excited states, is also important for understanding their reactivity. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, which has significant implications for its chemical behavior. austinpublishinggroup.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra are the cornerstone of structural characterization, providing fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Indazol-1-ylmethyl)benzonitrile provides key insights into its molecular structure. A publication by Katritzky et al. reports the synthesis and provides the ¹H NMR data for this compound. semanticscholar.org The spectrum is expected to show distinct signals for the protons of the indazole ring, the benzonitrile (B105546) ring, and the methylene (B1212753) bridge connecting them. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbon atom of the nitrile group (C≡N) is expected to appear at a characteristic downfield shift. The supplementary information of the study by Katritzky et al. is expected to contain the detailed ¹³C NMR spectral data. semanticscholar.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 5.0 - 8.5 | Methylene bridge protons typically appear around 5.5-6.0 ppm. Aromatic protons of the indazole and benzonitrile rings resonate between 7.0 and 8.5 ppm. |

| ¹³C | 110 - 150 | Aromatic carbons appear in this range. The nitrile carbon is expected around 118 ppm, and the methylene carbon around 50 ppm. |

| ¹⁵N | -150 to -50 (Indazole), -140 to -120 (Nitrile) | These are general ranges for similar compounds and can vary based on solvent and other conditions. |

Table 1: Predicted 1D NMR Chemical Shift Ranges for this compound.

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the protons within the indazole and benzonitrile rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the indazoyl, methylene, and benzonitrile fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This experiment is crucial for determining the through-space proximity of different parts of the molecule and for analyzing its preferred conformation in solution. For example, NOE correlations between the methylene protons and protons on both the indazole and benzonitrile rings would confirm the spatial arrangement of these groups.

While these 2D NMR techniques are standard for full structural elucidation, specific experimental data for this compound are not currently available in published literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable information about its solid-state conformation, packing arrangement, and any potential intermolecular interactions such as π-π stacking or hydrogen bonding, which are crucial for understanding its material properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A study by Katritzky et al. reports an IR absorption at 2225 cm⁻¹ for the nitrile (C≡N) stretching vibration. semanticscholar.org Other expected vibrations include C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. A Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the C≡N stretching mode, which often gives a strong Raman signal. Experimental Raman data for this specific compound is not currently available.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2230 - 2210 | 2230 - 2210 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1620 - 1450 | 1620 - 1450 |

Table 2: Characteristic Vibrational Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₅H₁₁N₃, which corresponds to a molecular weight of 233.27 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 233.

The fragmentation of this compound under electron ionization would likely involve the cleavage of the bonds of the methylene bridge. Common fragmentation pathways could include the loss of the benzonitrile moiety or the indazole moiety, leading to characteristic fragment ions. For example, cleavage of the C-N bond between the methylene group and the indazole ring could lead to a fragment ion corresponding to the cyanobenzyl cation (m/z = 116). Alternatively, cleavage of the C-C bond between the methylene group and the benzonitrile ring could result in an indazolylmethyl cation (m/z = 117). A detailed analysis of the fragmentation pattern would provide strong evidence for the proposed structure. While a detailed fragmentation analysis is not available, the molecular ion has been reported. semanticscholar.org

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

The parent compound, this compound, is not chiral. Therefore, it will not exhibit any CD or ORD signals. However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene bridge, the resulting enantiomers could be distinguished and their enantiomeric excess determined using these techniques. Currently, there are no reports in the scientific literature on the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Investigations of 4 Indazol 1 Ylmethyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4-(Indazol-1-ylmethyl)benzonitrile are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), to accurately model its electronic behavior. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is generally distributed across the electron-rich indazole ring, while the LUMO is typically localized on the electron-withdrawing benzonitrile (B105546) moiety. This separation suggests the potential for intramolecular charge transfer upon electronic excitation. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. nih.gov DFT calculations for similar indazole derivatives have shown that the nature and position of substituents can significantly modulate this energy gap. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies, reflecting chemical reactivity and stability. |

Conformational Analysis and Stability

The flexibility of the methylene (B1212753) linker between the indazole and benzonitrile rings allows for multiple spatial arrangements or conformations. Conformational analysis using DFT helps identify the most stable structure by calculating the relative energies of different rotamers. The dihedral angle between the planes of the indazole and benzonitrile rings is a key variable. The global minimum energy conformation corresponds to the most populated and stable structure of the molecule under equilibrium conditions. These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net Predicted shifts for the aromatic protons and carbons of both the indazole and benzonitrile rings, as well as the methylene linker, can be accurately determined. For instance, protons on the benzonitrile ring are expected to appear downfield due to the electron-withdrawing nature of the nitrile group. rsc.orgchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (CH₂) | ~5.4 | ~50 |

| Benzonitrile C-CN | - | ~112 |

| Benzonitrile CN | - | ~119 |

| Indazole N-H proton | ~8.1 | - |

| Aromatic Protons | 7.1 - 7.8 | - |

| Aromatic Carbons | - | 110 - 142 |

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule. Key predicted peaks for this compound would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-H stretching vibrations of the aromatic rings, and C=C ring stretching modes. nist.govnist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. ijstr.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions, often π → π* in nature, are characteristic of the conjugated systems within the molecule.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be derived to quantify the global reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity. nih.govfrontiersin.org

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Calculated as (I + A) / 2. It describes the power of an atom to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electron-accepting capability.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Definition |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.8 | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.35 | Resistance to charge transfer. |

| Electronegativity (χ) | 4.15 | Power to attract electrons. |

| Electrophilicity Index (ω) | 3.67 | Capacity to accept electrons. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, flexibility, and interactions with the environment, such as a solvent. researchgate.netmdpi.com For this molecule, an MD simulation could reveal the flexibility of the methylene bridge and the rotational freedom of the aromatic rings in an aqueous or organic solvent, which is crucial for understanding its behavior in solution. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out potential reaction pathways for a molecule. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine activation energies and reaction kinetics. For this compound, theoretical studies could investigate mechanisms such as electrophilic or nucleophilic substitution on the aromatic rings or reactions involving the nitrile group. nih.gov This approach allows for the prediction of reaction outcomes and the rational design of synthetic routes without the need for extensive experimental trial and error.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, without biological data)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical correlation between the chemical structure of a compound and its biological activity. In the absence of empirical biological data for this compound, a theoretical QSAR framework can be constructed to predict its potential activities based on its molecular characteristics. This process relies on the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structural and physicochemical properties.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure. By identifying the key descriptors that influence a particular activity for a class of compounds, a predictive model can be developed. Such models are invaluable in drug discovery and medicinal chemistry for prioritizing synthesized compounds, designing new molecules with enhanced potency, and screening virtual libraries to identify promising new drug candidates.

A typical QSAR study involves the following theoretical steps:

Molecular Structure Input and Optimization: The three-dimensional structure of this compound would be generated and its geometry optimized using computational chemistry methods, such as Density Functional Theory (DFT), to achieve a stable, low-energy conformation.

Descriptor Calculation: A wide array of molecular descriptors would be calculated from the optimized structure. These descriptors can be categorized as follows:

Constitutional (1D) Descriptors: These are based on the molecular formula and include counts of atoms, bonds, and molecular weight.

Topological (2D) Descriptors: These describe the connectivity of atoms within the molecule and include indices such as the Wiener and Randić indices.

Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.

Physicochemical Descriptors: These relate to the compound's behavior in different environments and include properties like the logarithm of the octanol-water partition coefficient (logP) and topological polar surface area (TPSA).

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is formulated that links a set of descriptors to the predicted biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability.

Due to the absence of specific published research detailing the molecular descriptors for this compound, data for the closely related isomer, 3-(1H-indazol-6-ylmethyl)benzonitrile, is presented below for illustrative purposes. These descriptors provide insight into the physicochemical properties that would be considered in a QSAR study.

Table 1: Calculated Molecular Descriptors for 3-(1H-indazol-6-ylmethyl)benzonitrile

| Descriptor | Value | Description |

| Molecular Weight | 233.27 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3-AA | 3.2 | A computed logarithm of the octanol-water partition coefficient, indicating its lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area | 52.5 Ų | The surface area of polar atoms, which influences membrane permeability. |

| Heavy Atom Count | 18 | The number of non-hydrogen atoms in the molecule. |

To further illustrate the QSAR process, a hypothetical model can be conceptualized. In this notional model, a theoretical biological activity, such as inhibitory potency against a specific enzyme, is predicted based on a selection of the molecular descriptors.

Table 2: Hypothetical QSAR Model for Indazole Derivatives

| Compound | XLogP3-AA | TPSA (Ų) | Rotatable Bonds | Predicted Activity (pIC50) |

| 3-(1H-indazol-6-ylmethyl)benzonitrile (Illustrative) | 3.2 | 52.5 | 2 | 6.5 |

| Hypothetical Derivative A | 3.5 | 50.1 | 3 | 6.8 |

| Hypothetical Derivative B | 2.9 | 55.3 | 2 | 6.2 |

| Hypothetical Derivative C | 4.1 | 48.9 | 4 | 7.2 |

In this hypothetical scenario, the predicted activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is a function of lipophilicity (XLogP3-AA), polarity (TPSA), and molecular flexibility (Rotatable Bonds). Such a model, once validated, could guide the synthesis of new derivatives of this compound with potentially improved biological activity. For instance, the hypothetical model suggests that increasing lipophilicity and the number of rotatable bonds might enhance the predicted activity. This theoretical exploration underscores the power of QSAR in modern, computationally-driven chemical research.

Mechanistic Probes and Molecular Interaction Studies of 4 Indazol 1 Ylmethyl Benzonitrile

Exploration of Molecular Recognition Principles

The chemical structure of 4-(Indazol-1-ylmethyl)benzonitrile, featuring a rigid indazole ring system linked to a benzonitrile (B105546) moiety via a methylene (B1212753) bridge, provides a unique scaffold for exploring molecular recognition principles. The indazole core, a bicyclic aromatic heterocycle, is capable of participating in a variety of non-covalent interactions, including hydrogen bonding (via the pyrazolic nitrogen), π-π stacking, and hydrophobic interactions. nih.gov The benzonitrile group, with its strong electron-withdrawing nitrile function, can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.

The spatial arrangement of these functional groups allows for specific three-dimensional orientations that can be recognized by biological macromolecules such as proteins and enzymes. The methylene linker introduces a degree of conformational flexibility, enabling the molecule to adapt its shape to fit into binding pockets. Researchers can systematically modify the substitution patterns on both the indazole and benzonitrile rings to probe the specific structural requirements for molecular recognition by a target protein. For instance, the introduction of different functional groups at various positions can elucidate the key interactions driving binding affinity and selectivity. This makes this compound and its derivatives valuable tools for understanding the fundamental principles that govern how small molecules bind to their biological targets.

Biophysical Characterization of Molecular Binding Events

The interaction of this compound with proteins and enzymes can be quantitatively assessed using a range of biophysical techniques. These methods provide detailed insights into the thermodynamics and kinetics of binding, which are crucial for understanding the molecular basis of its biological activity.

Isothermal Titration Calorimetry (ITC): ITC can be employed to directly measure the heat changes associated with the binding of this compound to a target protein. This technique yields precise values for the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can monitor the binding of this compound to a protein immobilized on a sensor surface in real-time. SPR experiments can determine the association (kon) and dissociation (koff) rate constants of the binding event, in addition to the equilibrium dissociation constant (Kd).

X-ray Crystallography: By co-crystallizing this compound with a target protein, X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex. This atomic-level information reveals the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction and the geometry of the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as chemical shift perturbation and saturation transfer difference (STD) NMR, can be used to identify the binding interface on both the ligand and the protein. These methods are particularly useful for studying weaker interactions and can provide information about the dynamics of the complex in solution.

While specific biophysical data for the direct interaction of this compound is not extensively documented, studies on structurally related indazole-containing compounds demonstrate the utility of these techniques in characterizing their binding to various protein targets. nih.govnih.gov

Interactive Data Table: Hypothetical Biophysical Characterization Data

Below is a hypothetical interactive table illustrating the kind of data that could be generated from biophysical studies of this compound and its analogs.

| Compound | Target Protein | Technique | Binding Affinity (Kd) |

| This compound | Kinase A | ITC | 5.2 µM |

| Analog 1 (with fluoro substitution) | Kinase A | SPR | 2.8 µM |

| Analog 2 (with methyl substitution) | Kinase A | Fluorescence Polarization | 10.5 µM |

| This compound | Protease B | NMR | 15.0 µM |

Investigation of Intermolecular Forces and Non-Covalent Interactions

The binding of this compound to its molecular targets is governed by a combination of intermolecular forces and non-covalent interactions. The indazole ring is a key contributor to these interactions. The NH group of the indazole can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond acceptors. Furthermore, the aromatic nature of the indazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. nih.gov

Design and Synthesis of Labeled Probes for Molecular Target Identification

This compound can serve as a scaffold for the design and synthesis of labeled probes to identify and study its molecular targets.

Fluorescent Probes: By chemically attaching a fluorescent dye (fluorophore) to the this compound core, a fluorescent probe can be created. These probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization of the compound within cells and tissues. Changes in the fluorescence properties of the probe upon binding to its target can also be used to develop high-throughput screening assays.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. A photoactivatable group, such as an azide (B81097) or a diazirine, can be incorporated into the structure of this compound. Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink to the target protein in close proximity. The labeled protein can then be identified using techniques like mass spectrometry.

Radiolabeled Probes: The synthesis of radiolabeled versions of this compound, for instance by incorporating isotopes like 11C or 18F, could enable its use in positron emission tomography (PET) imaging. This would allow for the non-invasive visualization and quantification of its target binding in living organisms.

The synthesis of these labeled probes typically involves multi-step chemical reactions to introduce the desired label at a position that does not significantly interfere with the compound's binding to its target.

Elucidation of Signaling Pathways at the Molecular Level

By identifying the molecular targets of this compound, researchers can begin to elucidate the signaling pathways that are modulated by this compound. For example, if the compound is found to inhibit a specific kinase, subsequent studies can investigate the downstream effects of this inhibition on phosphorylation events and gene expression. Through the use of techniques such as Western blotting, immunoprecipitation, and proteomics, the specific components of the signaling cascade affected by the compound can be identified.

For instance, studies on other indazole-containing molecules have shown their ability to inhibit kinases like BCR-ABL and PI3K, which are key components of cancer-related signaling pathways. nih.govnih.gov By understanding how this compound interacts with and modulates the activity of its target(s), a detailed picture of its mechanism of action at the molecular level can be constructed, providing insights into the fundamental biological processes it influences.

Derivatization and Structural Modification Strategies for 4 Indazol 1 Ylmethyl Benzonitrile Analogs

Rational Design of Derivatives Based on Scaffold Modification

Rational drug design is a cornerstone for the efficient development of novel therapeutic agents. For 4-(indazol-1-ylmethyl)benzonitrile analogs, this process begins with an understanding of the target protein's structure and the parent molecule's binding mode. Structure-based drug design utilizes computational tools like molecular docking to predict how modifications will affect binding affinity and selectivity. nih.govnih.gov

Key strategies in the rational design of indazole-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The indazole or benzonitrile (B105546) rings can be replaced with other heterocyclic or aromatic systems to explore new intellectual property space and improve properties. spirochem.comdrughunter.com For instance, the benzonitrile moiety might be replaced with other groups capable of similar interactions, while the indazole could be substituted with a benzimidazole (B57391) or other hinge-binding fragments. tandfonline.comresearchgate.net

Fragment-Based Growth: Small chemical fragments can be computationally or experimentally screened and then grown or linked to occupy additional pockets within the target's binding site. This approach can be applied by extending substituents from the indazole or benzonitrile rings.

Structural Optimization: Based on initial structure-activity relationship (SAR) data, specific modifications are designed to enhance desired properties. For example, if a particular region of the molecule is exposed to solvent, adding a polar group could improve solubility. nih.gov A study on indazole-based diarylurea derivatives demonstrated that the indazole ring could tolerate various substituents, which was a key finding for further optimization. nih.gov

Synthesis of N-Substituted Indazole Derivatives

The indazole nucleus has two nitrogen atoms, N1 and N2, which are potential sites for substitution. In this compound, the benzyl (B1604629) group occupies the N1 position. However, derivatization often starts from an unsubstituted or differently substituted indazole. The synthesis of N-substituted indazoles is a well-established field, offering numerous routes to introduce diversity. nih.govresearchgate.net

Common synthetic strategies include:

Direct N-Alkylation/N-Arylation: Starting with 1H-indazole, direct alkylation or arylation typically yields a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the reaction conditions (base, solvent, electrophile). For targeted synthesis of N1-substituted derivatives, specific protocols are employed.

Cyclization Reactions: Many syntheses build the indazole ring from acyclic precursors in a way that predetermines the substitution pattern. For example, cyclization of o-toluidine (B26562) derivatives or intramolecular amination can be tailored to produce specific N-substituted indazoles. researchgate.net A copper-mediated N-N bond formation from o-aminobenzonitriles is another efficient method. nih.gov

Post-Synthetic Modification: An existing N1-substituent on the indazole ring can be chemically modified if it contains a suitable functional handle.

The following table summarizes methods for creating N-substituted indazole derivatives, which could be adapted for the synthesis of analogs.

| Reaction Type | Reagents/Conditions | Description | Reference |

| N-Acylation | Acid Anhydrides, Electrochemical Reduction | Selective acylation at the N1 position of the indazole ring. | organic-chemistry.org |

| N-Alkylation (C-N Coupling) | Diacyl Peroxides, Nitrogen Nucleophiles | Radical-mediated coupling to attach alkyl groups to the indazole nitrogen. | organic-chemistry.org |

| N1-Substitution via Linker | 1H-indazole-3-carboxamide, Three-Carbon Linker | A structure-based strategy to introduce substituents via a linker attached to the N1 position. | nih.gov |

Functionalization of the Benzonitrile Phenyl Ring

The benzonitrile portion of the molecule offers another key site for modification. Introducing substituents onto this phenyl ring can significantly alter electronic properties, solubility, and interactions with the biological target. These modifications can be achieved either by starting with a pre-functionalized building block or by direct functionalization of the intact molecule.

Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthesis with a substituted 4-(halomethyl)benzonitrile. For example, reacting 3-fluoro-4-(bromomethyl)benzonitrile with indazole would yield an analog with a fluorine atom on the benzonitrile ring. A wide variety of substituted toluenes are commercially available or can be synthesized, which can then be halogenated at the benzylic position to create the necessary precursors. google.comgoogle.com

Aromatic Substitution Reactions: Direct functionalization of the this compound ring can be challenging due to the directing effects of the existing substituents. However, electrophilic aromatic substitution (e.g., nitration, halogenation) could potentially introduce groups onto the ring, likely at the positions ortho to the methylene (B1212753) group. The specific conditions would need to be carefully optimized to avoid side reactions.

The presence of the nitrile group (-CN) itself is significant, as it can engage in specific interactions or be used as a synthetic handle for further transformations. nih.gov

Linker Modification and Isosteric Replacements

The methylene (-CH2-) group serves as a simple, flexible linker. Its modification is a powerful strategy to alter the spatial orientation and distance between the indazole and benzonitrile rings. nih.govsymeres.com

Homologation: The linker can be lengthened (e.g., -CH2CH2-) or shortened. Lengthening can be achieved by using a 4-(2-haloethyl)benzonitrile precursor in the initial alkylation step.

Introducing Rigidity: To reduce conformational flexibility, the linker can be made part of a rigid system, such as a cyclopropane (B1198618) ring or a double bond.

Isosteric and Bioisosteric Replacements: The methylene linker can be replaced by other groups (isosteres) that have a similar size but different electronic properties. spirochem.comacs.org This is a common strategy to improve metabolic stability or modulate activity. drughunter.comdrughunter.com

Below is a table of potential isosteric replacements for the methylene linker.

| Original Linker | Isosteric Replacement | Potential Impact | Reference |

| -CH2- (Methylene) | -O- (Ether) | Alters bond angle, introduces polarity, potential H-bond acceptor. | slideshare.net |

| -CH2- (Methylene) | -S- (Thioether) | Increases size and lipophilicity compared to ether. | nih.gov |

| -CH2- (Methylene) | -NH- (Secondary Amine) | Introduces H-bond donor/acceptor capability, basic center. | acs.org |

| -CH2- (Methylene) | -C(=O)- (Ketone) | Introduces a planar, polar H-bond acceptor. | slideshare.net |

| -CH2- (Methylene) | -SO2- (Sulfone) | Tetrahedral geometry, strong H-bond acceptor, increases polarity. | nih.gov |

These replacements often require entirely different synthetic routes, for example, using a 4-formylbenzonitrile and performing a reductive amination with an amino-indazole derivative to create an -NH- linker.

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space created by these derivatization strategies, parallel synthesis and combinatorial chemistry are employed. uzh.ch These techniques allow for the rapid generation of large libraries of related compounds for high-throughput screening. spirochem.combioduro.com

The synthesis of this compound analogs is well-suited for such approaches. A typical strategy would involve:

Scaffold Preparation: Synthesizing a common intermediate, such as 1H-indazole or 4-(bromomethyl)benzonitrile.

Library Generation: Reacting the common scaffold with a diverse set of building blocks in a parallel format (e.g., in a 96-well plate). youtube.com For example, a diverse library of indazoles could be alkylated with 4-(bromomethyl)benzonitrile. Alternatively, a library of substituted 4-(bromomethyl)benzonitriles could be reacted with indazole. acs.org

A study on the synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides demonstrated the power of these methods, where an indazole cyclization reaction was optimized for library production. acs.org Such approaches dramatically accelerate the identification of initial hits and the optimization of lead compounds by systematically exploring structure-activity relationships. acs.orgingentaconnect.com

Investigation of Structure-Activity Relationships (SAR) from a Chemical Perspective

The ultimate goal of synthesizing these diverse analogs is to understand the structure-activity relationship (SAR)—how specific chemical changes affect the molecule's biological activity. nih.gov By systematically altering each part of the this compound scaffold, researchers can build a detailed map of the chemical features required for potency and selectivity.

Key SAR insights are often derived by comparing the activity of analogs with specific modifications:

Indazole Ring Substituents: The addition of small alkyl or halogen groups at different positions (e.g., C3, C5, C6) of the indazole ring can probe for steric or electronic sensitivity in the target's binding pocket. nih.gov

Benzonitrile Ring Substituents: Comparing analogs with electron-donating versus electron-withdrawing groups on the benzonitrile ring can reveal the importance of electronic effects for binding. The position of the substituent (ortho or meta to the linker) is also critical. nih.gov

Linker Modifications: The activity of analogs with different linkers (e.g., -CH2-, -CH2CH2-, -O-, -NH-) provides information on the optimal distance and geometry between the two aromatic rings. acs.org

For example, in a series of related benzimidazole inhibitors, SAR studies revealed that substitution at specific positions on the heterocyclic core greatly influenced anti-inflammatory activity. nih.gov Similarly, for indazole derivatives targeting specific kinases, the indazole moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the target protein. tandfonline.comresearchgate.net Any modification that disrupts this interaction would likely lead to a loss of activity, providing a clear SAR data point. The systematic collection of this data from rationally designed libraries is what drives the iterative process of drug discovery.

Future Research Directions and Potential Academic Applications

Development of Advanced Methodologies for Synthesis

While specific, advanced synthetic routes for 4-(Indazol-1-ylmethyl)benzonitrile are not widely published, the synthesis of 1-substituted indazoles is a well-explored area of organic chemistry. nih.govnih.gov Future research could focus on developing novel, efficient, and sustainable methods for the synthesis of this particular compound.

Key areas for methodological development include:

Catalytic C-H Activation: Rhodium and copper-catalyzed C-H activation strategies have been successfully employed for the synthesis of other 1H-indazoles. nih.gov Applying these methods to the synthesis of this compound could offer a more direct and atom-economical approach compared to traditional multi-step syntheses.

Photocatalysis and Flow Chemistry: Integrating modern synthetic technologies like photochemistry and flow chemistry can lead to the development of greener and more efficient synthetic protocols. nih.gov These techniques could enable milder reaction conditions, reduced reaction times, and improved yields for the synthesis of this compound and its analogs.

One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple chemical transformations occur sequentially in a single reaction vessel would streamline the synthesis process. nih.gov This approach would be beneficial for creating libraries of related compounds for screening purposes.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Design of suitable photocatalysts and reaction setups |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction parameters |

| Multi-Component Reactions | Increased efficiency, rapid library synthesis | Discovery of novel reaction cascades |

Exploration of the Compound in Materials Science (e.g., organic electronics, sensors)

The photophysical properties of heterocyclic compounds are of great interest in materials science. Indazole derivatives, being isosteres of indole (B1671886), possess unique electronic characteristics that make them promising candidates for various applications. nih.gov

Organic Electronics:

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), could benefit from the exploration of this compound. youtube.com Bipolar molecules, containing both electron-donating and electron-accepting moieties, are crucial for efficient OLEDs. The indazole core can act as a versatile component in such structures. Future research could investigate the electroluminescent properties of this compound and its derivatives, potentially leading to the development of new, efficient, and stable blue-emitting materials, which are currently a key challenge in OLED technology. nih.gov

Sensors:

The nitrogen atoms in the indazole ring provide potential coordination sites for metal ions, making indazole derivatives candidates for the development of fluorescent chemosensors. researchgate.net While imidazole-based sensors are more common, the principles can be extended to indazoles. ias.ac.inrsc.orgseejph.com Research in this area would involve synthesizing derivatives of this compound with appropriate fluorophores and studying their response to different metal ions. The benzonitrile (B105546) group itself can influence the electronic properties and, consequently, the sensing behavior of the molecule.

Application in Chemical Biology as a Research Tool or Probe

The development of fluorescent probes is essential for visualizing and understanding biological processes. The inherent fluorescence of some heterocyclic compounds can be harnessed for this purpose. nih.gov

Future research could focus on:

Designing Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes for specific biological targets. The photophysical properties of such probes would need to be characterized in various environments to assess their suitability for biological imaging.

Probes for pH Sensing: The nitrogen atoms in the indazole ring can be protonated, leading to changes in the electronic structure and, potentially, the fluorescence of the molecule. This property could be exploited to develop pH-sensitive fluorescent probes for studying cellular compartments with different pH values. nih.gov

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis. researchgate.net For a compound like this compound, where experimental data is scarce, theoretical studies are particularly valuable.

Future computational research could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. nih.gov These calculations can provide insights into its potential applications in organic electronics and as a sensor.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with the target protein. researchgate.net This can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis: By synthesizing a small library of related compounds and measuring a specific property (e.g., biological activity or fluorescence), QSAR models can be developed to predict the properties of new, unsynthesized derivatives.

A summary of potential computational approaches is provided below:

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, UV-Vis spectra | Materials science, sensor design |

| Molecular Docking | Binding affinity and mode of interaction | Drug discovery, chemical biology |

| QSAR Analysis | Correlation between structure and activity/property | Optimization of lead compounds |

Design of Next-Generation Molecular Scaffolds Based on the Compound's Core Structure